

[3,4'-Bipyridin]-2-amine: A Technical Overview of Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [3,4'-Bipyridin]-2-amine

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Introduction

[3,4'-Bipyridin]-2-amine is a heterocyclic aromatic compound belonging to the bipyridine family. Its structure, featuring two interconnected pyridine rings with an amine substituent, makes it a molecule of interest in medicinal chemistry and materials science. The arrangement of nitrogen atoms and the amino group provides potential coordination sites for metal ions and opportunities for hydrogen bonding, influencing its chemical reactivity and biological activity. This document provides a summary of the available chemical and structural information for **[3,4'-Bipyridin]-2-amine**.

Chemical Structure and Properties

The structural and fundamental chemical properties of **[3,4'-Bipyridin]-2-amine** are summarized below. It is important to note that while basic identifiers are readily available, detailed experimental data on physical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Structure:

Chemical Structure of [3,4'-Bipyridin]-2-amine

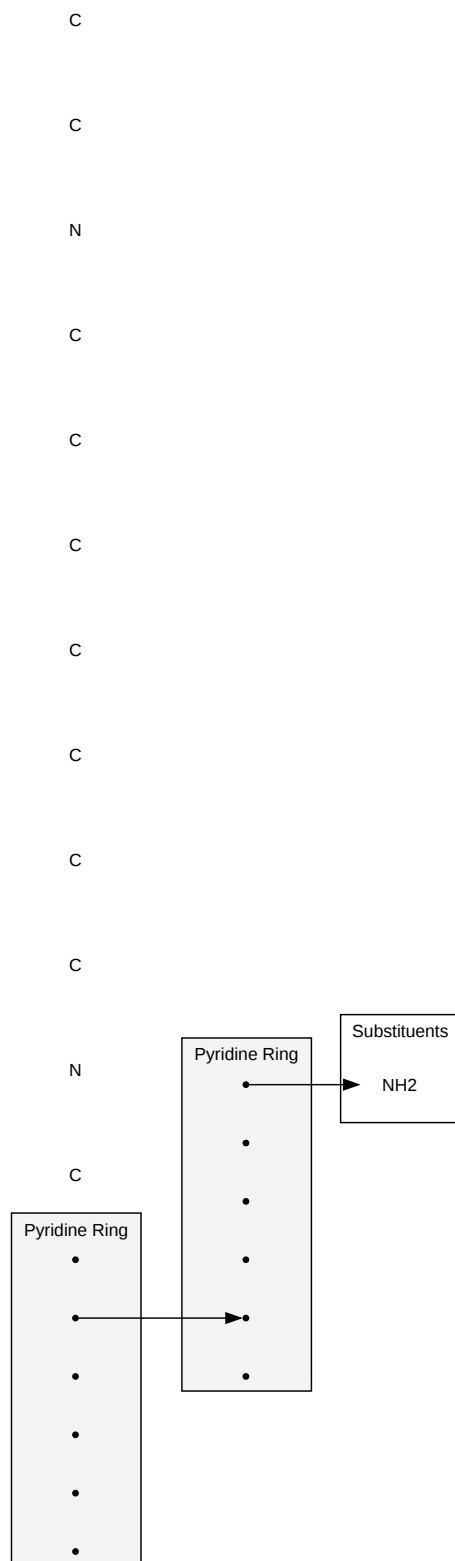
[Click to download full resolution via product page](#)Caption: 2D representation of the **[3,4'-Bipyridin]-2-amine** molecule.

Table 1: Chemical and Physical Properties of **[3,4'-Bipyridin]-2-amine**

Property	Value	Source
IUPAC Name	[3,4'-Bipyridin]-2-amine	[1]
Synonyms	3',4-Bipyridine-2-amine	[1]
CAS Number	865604-20-2	[1]
Molecular Formula	C ₁₀ H ₉ N ₃	[1]
Molecular Weight	171.203 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **[3,4'-Bipyridin]-2-amine**, such as ¹H NMR, ¹³C NMR, and IR spectra, are not readily available in the surveyed literature. For researchers working with this compound, the following general spectral characteristics of related aminopyridine and bipyridine structures may be informative for characterization purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Regions):

- ¹H NMR: Aromatic protons on the pyridine rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the position relative to the nitrogen atoms and the other ring. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
- ¹³C NMR: Carbons in the aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the amino group is expected to be shielded compared to the other ring carbons.

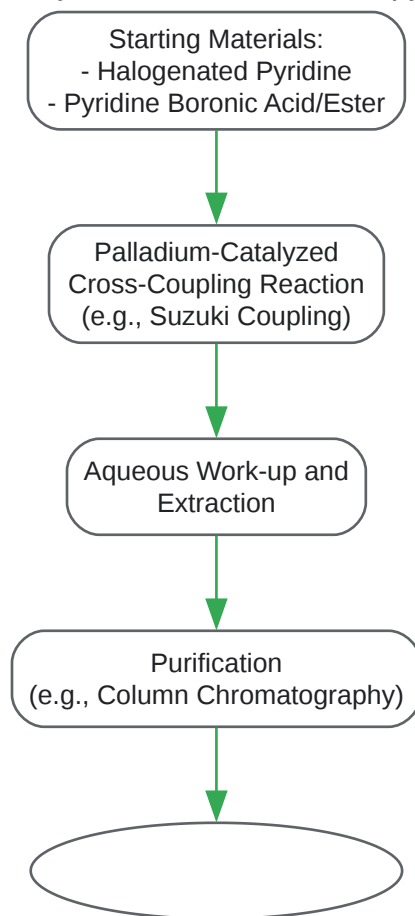
Infrared (IR) Spectroscopy (Anticipated Absorptions):

- N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm^{-1} corresponding to symmetric and asymmetric stretching vibrations.
- C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated to appear in the 1250-1350 cm^{-1} range.

Synthesis

A specific, detailed experimental protocol for the synthesis of **[3,4'-Bipyridin]-2-amine** is not described in the available literature. However, general synthetic strategies for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions. The logical workflow for such a synthesis is depicted below.

General Synthetic Workflow for Bipyridines



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Caption: A generalized workflow for the synthesis of bipyridine derivatives.

Experimental Protocol Considerations (General):

A plausible synthetic route would involve a Suzuki coupling reaction between a protected 2-aminopyridine-3-boronic acid (or its ester) and a 4-halopyridine, or vice versa.

- **Reactants:** A common approach would utilize a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$) and a base (e.g., Na_2CO_3 , K_2CO_3 , or Cs_2CO_3).
- **Solvent:** A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed.

- **Reaction Conditions:** The reaction is generally heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- **Work-up:** After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated.
- **Purification:** The crude product is often purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities of **[3,4'-Bipyridin]-2-amine** or its involvement in any cellular signaling pathways. Bipyridine scaffolds are known to be present in molecules with a range of biological activities, and the amino-pyridine motif is a common feature in many pharmacologically active compounds. Therefore, this molecule could be a candidate for screening in various biological assays.

Due to the lack of data on its biological targets and mechanisms of action, a signaling pathway diagram cannot be generated at this time.

Conclusion

[3,4'-Bipyridin]-2-amine is a chemical entity with a well-defined structure. However, a comprehensive experimental characterization of its physical and chemical properties is not yet available in the public domain. While general synthetic methodologies for related compounds suggest plausible routes for its preparation, a specific and detailed protocol has not been published. Furthermore, its biological activity remains unexplored. This presents an opportunity for further research to elucidate the properties of this molecule and to investigate its potential applications in drug discovery and materials science. Researchers interested in this compound will likely need to perform de novo characterization and synthesis based on established principles of heterocyclic chemistry.

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References

- 1. [3,4'-BIPYRIDIN]-2'-AMINE | CAS 865604-20-2 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [[3,4'-Bipyridin]-2-amine: A Technical Overview of Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15050176#3-4-bipyridin-2-amine-chemical-properties-and-structure]

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